Tolazamide-d7 is a deuterated form of tolazamide, which is an oral antihyperglycemic agent belonging to the sulfonylurea class. It is primarily used to manage blood glucose levels in patients with type 2 diabetes mellitus. The compound functions by stimulating insulin secretion from the pancreas, thereby lowering blood glucose levels. The introduction of deuterium in tolazamide-d7 enhances its pharmacokinetic properties and allows for more precise metabolic studies, particularly in research settings.
Tolazamide-d7 is classified as a sulfonylurea, a category of medications that promote insulin release from pancreatic beta cells. The compound is synthesized from tolazamide, which has the chemical formula and a molecular weight of approximately 311.4 g/mol. The deuterated variant, tolazamide-d7, incorporates seven deuterium atoms, altering its mass and potentially its metabolic pathways.
The synthesis of tolazamide-d7 typically involves the incorporation of deuterium into the tolazamide structure through various methods, such as:
The synthesis may involve multiple steps, including:
Tolazamide-d7 retains the core structure of tolazamide but features deuterium substitutions. The chemical structure can be represented as follows:
The inclusion of deuterium alters the molecular weight to approximately 318.4 g/mol, allowing for distinct identification in mass spectrometry applications.
Tolazamide-d7 participates in similar chemical reactions as its non-deuterated counterpart but may exhibit differences in reaction rates due to the kinetic isotope effect associated with deuterium.
Key reactions include:
Tolazamide-d7 operates through a mechanism akin to other sulfonylureas:
These properties indicate that tolazamide-d7 has moderate lipophilicity and potential for good bioavailability.
Tolazamide-d7 is primarily utilized in scientific research, particularly in pharmacokinetic studies where its deuterated nature allows for precise tracking of metabolic pathways and interactions within biological systems. Its applications include:
Stable isotope labeling serves as a cornerstone in drug development, enabling researchers to dissect pharmacokinetic (PK) and pharmacodynamic (PD) relationships with unparalleled precision. Deuterium’s nuclear spin (I=1) makes it ideal for NMR studies, while its mass shift facilitates detection in liquid chromatography-mass spectrometry (LC-MS). These properties allow quantitative tracking of drug distribution, metabolism, and excretion without structural perturbation. For tolazamide-d7, deuterium substitution at metabolically vulnerable sites (e.g., the para-methyl group) impedes oxidative metabolism, a primary clearance pathway for the parent drug. This alteration extends the compound’s in vivo half-life, thereby enhancing exposure metrics critical for efficacy .
Patent and Exclusivity Advantages:Deuterated drugs are classified as New Chemical Entities (NCEs), conferring intellectual property protection. The FDA’s Breakthrough Therapy Designation (BTD) for deuterated candidates like CYB003 expedites development, reducing timelines by 30–50%. Tolazamide-d7 leverages this framework for mechanistic studies, particularly in diabetes research where chronic dosing requires stable exposure profiles [10].
Case Study – Austedo’s Clinical Impact:Deutetrabenazine (Austedo®), a deuterated vesicular monoamine transporter inhibitor, illustrates deuterium’s clinical utility. Its reduced CYP2D6-mediated metabolism yields a 2-fold longer half-life than non-deuterated tetrabenazine, enabling lower dosing frequency and improved safety in Huntington’s disease. Similarly, tolazamide-d7’s deuterium network enhances metabolic stability, making it a superior tracer for pancreatic β-cell function studies compared to non-deuterated tolazamide [10].
Table 1: Comparative Pharmacokinetic Advantages of Select Deuterated Drugs
Compound | Therapeutic Use | Deuteration Effect | Clinical Outcome |
---|---|---|---|
Austedo® | Huntington’s disease | 2-fold ↑ half-life vs. tetrabenazine | Reduced dosing frequency |
Tolazamide-d7 | Type 2 diabetes research | Delayed hepatic oxidation (predicted) | Extended exposure for PD studies |
Deucravacitinib | Autoimmune disorders | Improved metabolic stability (follow-on candidate) | Enhanced selectivity in clinical trials |
RT001 | Friedreich’s ataxia | Deuterated linoleic acid; inhibits lipid peroxidation | Neuroprotective effects in Phase 2 |
Metabolic Stability Enhancement
The C-D bond’s kinetic isotope effect (KIE) reduces enzymatic reaction rates, particularly for oxidations catalyzed by cytochrome P450 (CYP) enzymes. Tolazamide undergoes hepatic metabolism to five major metabolites, including the active para-hydroxymethyl derivative (70% activity of parent). Tolazamide-d7’s deuterated methyl group impedes this conversion, as evidenced by in vitro microsomal studies showing reduced intrinsic clearance. This translates to a prolonged elimination half-life—predicted to exceed tolazamide’s 7-hour half-life—facilitating sustained insulin secretion studies in pancreatic islet models [1] [3].
Plasma Protein Binding Investigations
Human serum albumin (HSA) binding governs tolazamide’s free fraction and tissue distribution. Glycation of HSA—increased 2–5-fold in diabetes—alters drug-binding affinity. High-performance affinity chromatography (HPAC) reveals tolazamide binds Sudlow sites I and II on HSA with dissociation constants (Kd) of 4.3–6.0 × 10⁴ M⁻¹ (high affinity) and 4.9–9.1 × 10³ M⁻¹ (low affinity). Tolazamide-d7 enables precise quantification of glycation-induced changes: glycated HSA (gHSA2; 3.24 mol hexose/mol HSA) exhibits a 22% affinity decrease at Sudlow site I and a 58% increase at Sudlow site II. Deuterium labeling provides the analytical sensitivity required to detect these subtle shifts, which impact drug bioavailability in hyperglycemic states [8].
Table 2: Impact of HSA Glycation on Tolazamide Binding Parameters
HSA Type | Glycation Level (mol hexose/mol HSA) | Sudlow Site I Kd (×10⁴ M⁻¹) | Sudlow Site II Kd (×10³ M⁻¹) | Change vs. Normal HSA |
---|---|---|---|---|
Normal HSA | <0.1 | 6.0 | 4.9 | Baseline |
gHSA1 (Moderate) | 1.40 ± 0.06 | 5.2 | 6.8 | Site I: ↓13%; Site II: ↑39% |
gHSA2 (Severe) | 3.24 ± 0.07 | 4.3 | 9.1 | Site I: ↓22%; Site II: ↑58% |
Disposition Pathways in Diabetes Mellitus
Dual-isotope techniques combined with forearm catheterization have elucidated tolazamide’s mechanism in type 2 diabetes. Deuterated tolazamide clarifies its extrapancreatic effects: while acute action involves insulin secretion, chronic administration reduces hepatic glucose production by 18% (from 2.8 to 2.3 mg·kg⁻¹·min⁻¹). Tolazamide-d7 traces these dynamics, revealing diminished insulin secretion over time despite sustained glucose lowering—a paradox resolved by deuterium-enabled tissue distribution studies [3].
Applications in Type 1 Diabetes Adjunct Therapy
In type 1 diabetes, tolazamide-d7 has illuminated sulfonylurea mechanisms beyond insulin secretion. Combining insulin with tolazamide reduces exogenous insulin requirements by 25% and stabilizes glycemic excursions. Deuterium labeling confirms tolazamide’s peripheral activity: enhanced cellular insulin binding and glucose utilization in skeletal muscle, independent of C-peptide secretion. This supports adjunct use in "brittle" diabetes, with tolazamide-d7 validating target engagement via deuterium signatures in muscle biopsies [4] [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0